1-Acetyl-3-methylurea
Overview
Description
1-Acetyl-3-methylurea is a compound that falls within the broader class of acylated ureas, which are of significant interest in various fields of chemistry and biology. Although the provided papers do not directly discuss 1-Acetyl-3-methylurea, they do provide insights into related compounds that can help infer some of the properties and reactions of 1-Acetyl-3-methylurea.
Synthesis Analysis
The synthesis of acylated ureas typically involves the acylation of urea derivatives. For example, the synthesis of 5-Acetyl-6-methyl-4-aryl-3,4-dihydropyrimidin-2(1H)-ones was achieved through a "one-pot" three-component reaction, as described in the second paper[“]. This suggests that a similar approach could potentially be applied to synthesize 1-Acetyl-3-methylurea, although the exact conditions and reagents may differ.
Molecular Structure Analysis
The molecular structure of acylated ureas can be quite complex, as indicated by the X-ray crystallography results of a related compound, 1,6-diacetyl-3,4,7,8-tetramethyl-2,5-dithioglycoluril, which showed significant twisting in the acetyl groups[“]. This implies that 1-Acetyl-3-methylurea may also exhibit interesting structural features, such as varying degrees of planarity or twisting in its acetyl group relative to the urea moiety.
Chemical Reactions Analysis
Acylated ureas can participate in a variety of chemical reactions. For instance, 3-Acetyltropolone and its methyl ethers were shown to react with hydrazine to produce 1,8-dihydrocycloheptapyrazol-8-one derivatives[“]. This indicates that 1-Acetyl-3-methylurea could also engage in reactions with hydrazine or similar nucleophiles, leading to the formation of heterocyclic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of acylated ureas can be influenced by their molecular structure. The urease inhibitory activity of the synthesized dihydropyrimidinones suggests that 1-Acetyl-3-methylurea might also exhibit biological activity, such as enzyme inhibition[“]. The spectroscopic characterization techniques mentioned, including NMR and IR, are essential tools for determining the physical and chemical properties of such compounds[“]. Additionally, the coordination properties of acyl thiourea derivatives, as mentioned in the third paper, suggest that 1-Acetyl-3-methylurea could potentially act as a ligand in coordination chemistry[“].
Scientific research applications
DNA-Binding Studies and Biological Activities
1-Acetyl-3-methylurea derivatives have been explored for their potential in anti-cancer activities. A study synthesized new nitrosubstituted acyl thioureas related to 1-acetyl-3-methylurea and assessed their DNA interaction using cyclic voltammetry and UV–vis spectroscopy. These compounds showed notable drug-DNA binding constants and exhibited various biological activities like antioxidant, cytotoxic, antibacterial, and antifungal properties (Tahir et al., 2015).
Synthesis and Bioactivity of Derivatives
Another study involved the synthesis of new 1-tolyl-3-aryl-4-methylimidazole-2-thiones, derived from compounds similar to 1-acetyl-3-methylurea. These derivatives were evaluated for their antibacterial, antifungal, and insecticidal activities, demonstrating significant antibacterial activity (Saeed & Batool, 2007).
Acetylation of Cellulose
The acetylation of cellulose in ionic liquids, a process related to the chemical behavior of 1-acetyl-3-methylurea, has been achieved under homogeneous conditions. This process could have implications in the production of cellulose acetates with varying degrees of substitution (Wu et al., 2004).
Metabolic Control and Acetylation
A broader perspective on the role of acetylation, a process related to compounds like 1-acetyl-3-methylurea, reveals its significance in epigenetics. Methylation and acetylation are sensitive to cellular metabolic status and are pivotal in modifying DNA and histone proteins (Su, Wellen, & Rabinowitz, 2016).
Catalysis and Synthesis Techniques
1-Acetyl-3-methylurea derivatives have been employed as catalysts for reactions such as the Mannich reaction. These reactions provide a way to construct beta-aminoketones under mild conditions, showcasing the utility of these compounds in organic synthesis (Uraguchi & Terada, 2004).
Bioremediation and Environmental Applications
The N-acetylation of aromatic amines by fungi, a process related to the behavior of acetyl compounds like 1-acetyl-3-methylurea, has been investigated for its role in bioremediation. Fungi capable of this acetylation were shown to reduce the phytotoxicity and genotoxic effects of certain compounds, suggesting environmental cleanup applications (Rodrigues et al., 2022).
properties
IUPAC Name |
N-(methylcarbamoyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O2/c1-3(7)6-4(8)5-2/h1-2H3,(H2,5,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRVHSOXXNQTWAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060773 | |
Record name | Acetamide, N-[(methylamino)carbonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0060773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-3-methylurea | |
CAS RN |
623-59-6 | |
Record name | N-[(Methylamino)carbonyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=623-59-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetamide, N-((methylamino)carbonyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623596 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Acetyl-3-methylurea | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7608 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetamide, N-[(methylamino)carbonyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acetamide, N-[(methylamino)carbonyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0060773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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